molecular formula C14H24N2O3 B14415874 1,1'-[Oxybis(methylene)]di(azepan-2-one) CAS No. 83167-39-9

1,1'-[Oxybis(methylene)]di(azepan-2-one)

Cat. No.: B14415874
CAS No.: 83167-39-9
M. Wt: 268.35 g/mol
InChI Key: SFWFTWRCCZLTMO-UHFFFAOYSA-N
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Description

1,1'-[Oxybis(methylene)]di(azepan-2-one) is a dimeric lactam compound comprising two azepan-2-one (a seven-membered cyclic amide) units connected via an oxygen-bridged methylene group (-O-CH₂-O-). The structure features lactam rings, which confer hydrogen-bonding capability and thermal stability, and an ether linkage that enhances solubility in organic solvents. Applications may include polymer crosslinking or pharmaceutical intermediates, leveraging the lactam’s reactivity in ring-opening polymerizations or drug delivery systems.

Properties

CAS No.

83167-39-9

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

1-[(2-oxoazepan-1-yl)methoxymethyl]azepan-2-one

InChI

InChI=1S/C14H24N2O3/c17-13-7-3-1-5-9-15(13)11-19-12-16-10-6-2-4-8-14(16)18/h1-12H2

InChI Key

SFWFTWRCCZLTMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)COCN2CCCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxybis(methylene)]di(azepan-2-one) typically involves the reaction of azepan-2-one with formaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Oxybis(methylene)]di(azepan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives of the compound.

    Substitution: Substitution reactions can occur at the azepan-2-one units, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can lead to a variety of substituted azepan-2-one derivatives.

Scientific Research Applications

1,1’-[Oxybis(methylene)]di(azepan-2-one) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-[Oxybis(methylene)]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Lactam vs. Maleimide : The target compound’s lactam rings enable hydrogen bonding and thermal stability (~200–300°C inferred from analogous lactams), while bis-maleimides (C₁₀H₈N₂O₅) exhibit higher electrophilicity due to maleimide’s electron-deficient double bond .
  • Toxicity Contrast : Unlike O-Mustard (C₆H₁₂Cl₂OS₂), a potent alkylating agent, the target compound lacks reactive chlorine or sulfur groups, suggesting lower acute toxicity .

Physical and Chemical Properties

Property Target Compound (Inferred) Bis-Maleimide O-Mustard
Molecular Weight ~250.3 g/mol 236.18 g/mol 235.20 g/mol
Solubility Moderate in DMSO, chloroform Soluble in acetone, DMF Low (hydrophobic thioether)
Reactivity Lactam ring-opening (base/acid) Michael addition, radical reactions Alkylation of DNA/proteins
Applications Polymers, drug delivery Thermosetting resins Chemical warfare agent

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